2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde
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Overview
Description
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H12F2O3 It is characterized by the presence of two fluorine atoms, a methoxy group, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid.
Reduction: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2,6-diamino-4-[(4-methoxyphenyl)methoxy]benzaldehyde when using an amine.
Scientific Research Applications
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The methoxy group can also influence its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but lacks the 4-methoxyphenyl group.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of the difluoro and methoxy groups.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the fluorine atoms.
Uniqueness
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Biological Activity
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a synthetic organic compound notable for its potential biological activities. This compound, with the chemical formula C12H10F2O3, features a unique arrangement of functional groups that may enhance its reactivity and interaction with biological targets. This article reviews its biological activity, including enzyme interactions, antiviral properties, and potential applications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 2,6-difluorobenzaldehyde with 4-methoxybenzyl alcohol under basic conditions. The reaction is generally performed in dimethylformamide (DMF) at elevated temperatures, followed by purification methods such as recrystallization or chromatography to achieve high purity.
The biological activity of this compound can be attributed to its structural features:
- Fluorine Atoms : The presence of fluorine can enhance binding affinity to target enzymes or receptors.
- Methoxy Group : This group influences solubility and membrane permeability, potentially affecting bioavailability and distribution within biological systems.
Enzyme Interactions
This compound has been utilized in studies examining enzyme interactions. It may act as an inhibitor or activator depending on the specific enzyme involved. The compound's ability to bind to active sites can facilitate biochemical assays aimed at understanding enzyme kinetics and mechanisms.
Antiviral Activity
Research has indicated that derivatives of this compound exhibit significant antiviral properties. For instance, compounds bearing similar structural motifs have shown anti-HIV activity with IC50 values ranging from 22 to 55 nM . In a comparative study, derivatives with the 4-methoxy-2,6-difluorophenyl group demonstrated enhanced antiviral activity compared to their non-fluorinated counterparts .
Study 1: Antiviral Efficacy
In a study focused on synthesizing pyrimidine derivatives containing 2,6-difluoro-4-methoxybenzaldehyde, it was found that these compounds exhibited improved anti-HIV activities compared to traditional treatments. Specifically, the best-performing derivative achieved an IC50 value of 4.4 nM against HIV, indicating a promising avenue for further research in antiviral drug development .
Study 2: Enzyme Inhibition
Another investigation explored the inhibitory effects of various derivatives on specific enzymes involved in cancer proliferation. The results indicated that certain modifications to the benzaldehyde structure significantly enhanced inhibitory potency against targets such as FGFR1 and PLK4, with IC50 values reaching as low as 0.4 nM for some derivatives .
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Features | Notable Activity |
---|---|---|
2,6-Difluoro-4-methoxybenzaldehyde | Lacks the 4-methoxyphenyl group | Moderate enzyme inhibition |
4-(Difluoromethoxy)benzaldehyde | Contains difluoromethoxy instead | Lower biological activity |
2-Methoxy-4-methylphenol | Contains methoxy and methyl groups | Antioxidant properties |
This table highlights how the unique combination of functional groups in this compound contributes to its enhanced biological activity compared to similar compounds.
Properties
IUPAC Name |
2,6-difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-11-4-2-10(3-5-11)9-20-12-6-14(16)13(8-18)15(17)7-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFGTXMDUYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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